Posaconazole Acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

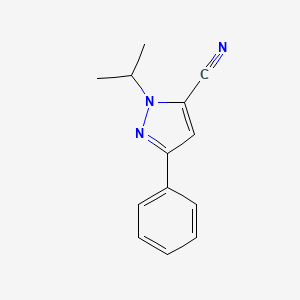

Posaconazole Acetate is a derivative of Posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including species resistant to older azoles. It is structurally complex, featuring a tetrahydrofuran center and multiple chiral centers .

准备方法

Synthetic Routes and Reaction Conditions

Posaconazole Acetate can be synthesized through various methods. One common approach involves the use of solid dispersion technology. In this method, Posaconazole is dissolved in a solvent system containing dichloromethane, water, and isopropanol. The solution is then mixed with carriers like Soluplus and Gelucire 43/01, followed by spray drying to obtain the final product .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques like spray drying and solid dispersion to enhance solubility and bioavailability. The process involves optimizing formulation variables using factorial design and ensuring stability through rigorous testing .

化学反应分析

Types of Reactions

Posaconazole Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to photolytic and oxidative degradation, leading to the formation of several degradation products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents for photolytic degradation and solvents like methanol and water for stability testing .

Major Products Formed

The major products formed from the degradation of this compound include derivatives with modifications in the piperazine central ring and the triazole and triazolone side chains .

科学研究应用

Posaconazole Acetate has a wide range of scientific research applications:

作用机制

Posaconazole Acetate exerts its antifungal effects by inhibiting the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi. This inhibition blocks the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death .

相似化合物的比较

Similar Compounds

Itraconazole: A triazole antifungal agent from which Posaconazole is derived.

Fluconazole: Another triazole antifungal with a different spectrum of activity and pharmacokinetic profile.

Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.

Uniqueness

Posaconazole Acetate stands out due to its broader spectrum of activity, enhanced bioavailability, and stability. Its unique structure, featuring a tetrahydrofuran center and multiple chiral centers, contributes to its potent antifungal properties .

属性

分子式 |

C39H44F2N8O5 |

|---|---|

分子量 |

742.8 g/mol |

IUPAC 名称 |

[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl] acetate |

InChI |

InChI=1S/C39H44F2N8O5/c1-4-37(27(2)54-28(3)50)49-38(51)48(26-44-49)33-8-6-31(7-9-33)45-15-17-46(18-16-45)32-10-12-34(13-11-32)52-21-29-20-39(53-22-29,23-47-25-42-24-43-47)35-14-5-30(40)19-36(35)41/h5-14,19,24-27,29,37H,4,15-18,20-23H2,1-3H3/t27-,29+,37-,39-/m0/s1 |

InChI 键 |

IYVYJWKEFBIQHM-XVXNCFNRSA-N |

手性 SMILES |

CC[C@@H]([C@H](C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

规范 SMILES |

CCC(C(C)OC(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)

![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)

![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)

![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)

![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)

![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)

![tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)